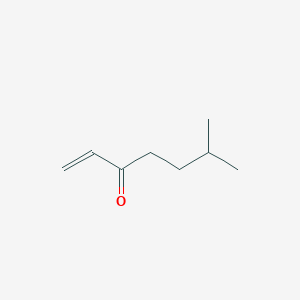

6-methylhept-1-en-3-one

Description

Contextualization within Organic Chemistry and Enone Classifications

6-Methylhept-1-en-3-one, with the molecular formula C₈H₁₄O, belongs to the class of organic compounds known as enones or α,β-unsaturated ketones. vulcanchem.comnih.gov This classification is defined by the presence of an alkene (carbon-carbon double bond) conjugated with a ketone (carbonyl group). wikipedia.orgnumberanalytics.comnumberanalytics.com The general structure of an α,β-unsaturated carbonyl compound is (O=CR)−Cα=Cβ−R. wikipedia.org In this compound, the double bond is located between carbons 1 and 2, and the ketone group is at carbon 3. vulcanchem.com

The conjugation of the double bond and the carbonyl group in enones results in a delocalized π-electron system, which significantly influences their chemical reactivity. numberanalytics.comfiveable.me This arrangement creates two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. numberanalytics.com Consequently, enones can undergo both 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition at the β-carbon), depending on the nature of the nucleophile and the reaction conditions. numberanalytics.comfiveable.me This dual reactivity makes enones versatile intermediates in organic synthesis. numberanalytics.comnumberanalytics.com

Overview of Research Significance and Academic Trajectory

The research significance of this compound stems from its utility as a building block in the synthesis of more complex molecules. While not as extensively studied as some other enones, its specific structure, featuring a terminal double bond and a methyl branch, provides a unique scaffold for synthetic transformations.

Enones, in general, are crucial in various name reactions, including the Michael addition, Robinson annulation, and Diels-Alder reactions, where they can act as dienophiles. numberanalytics.com They are also precursors for the synthesis of saturated ketones and allylic alcohols through reduction reactions. numberanalytics.com Research involving similar unsaturated ketones, such as 6-methylhept-5-en-2-one, highlights their application as intermediates in the production of fine chemicals, including vitamins and aroma compounds. oecd.org The synthesis of related structures like 6-methylheptan-2-one (B42224) often proceeds through an unsaturated intermediate like 6-methylhept-3-en-2-one. google.com

Structural Elucidation Challenges and Stereochemical Considerations

The structure of this compound is confirmed through spectroscopic methods. vulcanchem.com Infrared (IR) spectroscopy shows characteristic strong absorptions for the carbonyl group (C=O) at approximately 1680 cm⁻¹ and the carbon-carbon double bond (C=C) around 1640 cm⁻¹. vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy provides further details: ¹H NMR reveals signals for the vinyl protons, and ¹³C NMR shows a distinct signal for the ketone carbon. vulcanchem.com

A key structural feature of this compound is the chiral center at carbon 6, due to the methyl group attached to it. This means the compound can exist as a pair of enantiomers, (R)-6-methylhept-1-en-3-one and (S)-6-methylhept-1-en-3-one. The development of stereoselective synthetic routes to access enantiomerically pure forms of such compounds is a significant challenge and a common goal in modern organic synthesis. vulcanchem.com The stereochemistry of the molecule can significantly influence its biological activity and its behavior in chiral environments.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 42809-49-4 nih.gov |

| SMILES | CC(C)CCC(=O)C=C nih.gov |

| InChI | InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 nih.gov |

| InChIKey | MDIMAZURMJNUMX-UHFFFAOYSA-N nih.gov |

Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Signals |

| IR Spectroscopy | ~1680 cm⁻¹ (C=O stretch), ~1640 cm⁻¹ (C=C stretch) vulcanchem.com |

| ¹H NMR Spectroscopy | δ 5.8–6.2 ppm (vinyl protons), δ 2.5–2.7 ppm (methylene adjacent to ketone) vulcanchem.com |

| ¹³C NMR Spectroscopy | ~205 ppm (ketone carbon), 125–130 ppm (double bond carbons) vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

6-methylhept-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIMAZURMJNUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity and Ecological Roles of 6 Methylhept 1 En 3 One and Its Analogues in Natural Systems

Research on Microbial Interactions and Antimicrobial Properties

While research specifically targeting the antimicrobial properties of 6-methylhept-1-en-3-one is limited, studies on its analogue, sulcatone, provide insight into the potential bioactivity of this class of compounds.

Investigations into the direct antibacterial effects of 6-methyl-5-hepten-2-one (B42903) (sulcatone) are not extensively detailed in current literature. However, its role within complex mixtures of VOCs produced by microorganisms suggests a potential for antimicrobial activity. For instance, VOCs produced by Ralstonia sp., which include 6-methyl-5-hepten-2-one, have been confirmed to be toxic to the plant pathogenic fungus Rhizoctonia solani. frontiersin.org Similarly, while not a direct inhibitor itself, sulcatone is emitted by banana plants alongside other compounds like methyl salicylate (B1505791), which has demonstrated inhibitory potential against pathogens such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). uliege.be

| Compound | Source Organism (if applicable) | Target Pathogen | Observed Effect | Reference |

|---|---|---|---|---|

| 6-Methyl-5-hepten-2-one (Sulcatone) | Ralstonia sp. | Rhizoctonia solani (Fungus) | Contributes to overall toxicity of the VOC mixture. | frontiersin.org |

| Methyl salicylate (Co-occurring with Sulcatone) | Musa sp. (Banana Plant) | Escherichia coli, Staphylococcus aureus | Inhibitory potential. | uliege.be |

The precise molecular mechanisms of antimicrobial action for this compound have not been specifically elucidated. However, based on studies of other microbial VOCs and components of essential oils, a primary proposed mechanism involves the disruption of microbial cell membranes. aimspress.com This disruption can alter membrane integrity and fluidity, leading to increased permeability, leakage of essential intracellular components like ions and macromolecules, and subsequent cell death. aimspress.commdpi.com Other potential mechanisms, extrapolated from related compounds like linalool, include the inhibition of enzymes crucial for energy production and metabolic dysfunction within the pathogen cell. mdpi.com VOCs can also induce oxidative stress by increasing intracellular reactive oxygen species (ROS), leading to damage of lipids and proteins. frontiersin.org

Role in Chemical Communication and Pheromone Research

The analogue 6-methyl-5-hepten-2-one (sulcatone) is a well-documented semiochemical, a signaling molecule used in communication, across a wide range of species from insects to mammals. mimedb.org

Sulcatone and its alcohol form, sulcatol, are critical pheromones for numerous insects. The aggregation pheromone for the ambrosia beetle, Gnathotrichus sulcatus, is sulcatol (6-methyl-5-hepten-2-ol). nih.govresearchgate.netdiva-portal.org Interestingly, for this beetle, neither enantiomer of sulcatol is active on its own; a synergistic response occurs only when both the (R)- and (S)-enantiomers are present. nih.govdiva-portal.orgslu.se

Sulcatone itself is a potent attractant for certain mosquito species, particularly Aedes aegypti. nmppdb.com.ngwikipedia.org This attraction is linked to the mosquito's odorant receptor gene, Or4, which is specifically activated by sulcatone. nmppdb.com.ngmimedb.orgwikipedia.org The compound has been identified in human sweat, contributing to the host-seeking behavior of mosquitoes. mimedb.org Beyond mosquitoes, sulcatone also functions as a pheromone in bedbugs, wasps, and butterflies. mimedb.org

| Compound | Organism | Role | Behavioral Response | Reference |

|---|---|---|---|---|

| Sulcatol (Alcohol analogue) | Gnathotrichus sulcatus (Ambrosia Beetle) | Aggregation Pheromone | Attraction and aggregation of both sexes. | nih.govdiva-portal.orgslu.se |

| 6-Methyl-5-hepten-2-one (Sulcatone) | Aedes aegypti (Mosquito) | Attractant | Host-seeking, attraction to oviposition sites. | nmppdb.com.ngmimedb.orgwikipedia.org |

| 6-Methyl-5-hepten-2-one (Sulcatone) | Phlebotomine sandflies | Attractant | Activation and attraction. | researchgate.net |

| 6-Methyl-5-hepten-2-one (Sulcatone) | Various animals (Ferrets, Badgers, Foxes) | Pheromone | Chemical communication. | mimedb.org |

6-Methyl-5-hepten-2-one is a naturally occurring biogenic VOC emitted by a variety of plants and is found in many fruits. oecd.org It is a known volatile component of aromatic plants such as citronella, lemongrass, and palmarosa. mimedb.orgsmolecule.com Research on the VOC profile of banana (Musa sp.) plants has identified 6-methyl-5-hepten-2-one as a significant emission. uliege.be In the 'Cavendish' banana cultivar, it was the third most abundant VOC detected. uliege.be The emission of such VOCs is a key mechanism through which plants communicate with their environment, attracting pollinators and defending against herbivores and pathogens. uliege.be

| Plant Cultivar | Compound | Emission Quantity (ng/μl) | Reference |

|---|---|---|---|

| Musa sp. 'Cavendish' | 6-Methyl-5-hepten-2-one | 29.60 ± 11.66 | uliege.be |

| Musa sp. 'Pacific Plantain' | 6-Methyl-5-hepten-2-one | 18.56 ± 20.89 | uliege.be |

The ecological role of 6-methyl-5-hepten-2-one extends to direct interactions with plant pathogens. A notable example is its function as an endogenous germination stimulator for the uredospores of Puccinia graminis var. tritici, the fungus that causes stem rust in wheat. uliege.be This finding highlights a specific mechanism by which a plant-emitted volatile can influence the life cycle of a pathogen, a critical aspect of plant-pathogen interactions. The general emission of VOCs by plants serves as a chemical language that can either deter or, in this case, potentially facilitate pathogenic activity. uliege.be

Metabolomic and Chemoecological Studies in Biological Matrices

Occurrence and Significance in Human Secretions (e.g., sweat, body odors)

While direct evidence for the presence of this compound in human secretions is not prominently documented in scientific literature, extensive research has been conducted on its structural isomer, 6-methylhept-5-en-2-one, also known as sulcatone. This compound is a recognized volatile organic compound (VOC) found in human body odor and is secreted through sweat. Its presence is linked to the oxidative degradation of squalene, a lipid produced in the sebaceous glands.

Identification in Botanical Extracts and Natural Product Sources (e.g., essential oils, fruits, algae, teas)

The structural isomer, 6-methylhept-5-en-2-one, is a well-documented constituent of various botanical sources. It is recognized as a biogenic volatile organic compound emitted by numerous plants. Its presence has been confirmed in a variety of fruits, essential oils, and other natural sources. For instance, it has been identified in apricots, apples, and nectarines.

In the realm of essential oils, 6-methylhept-5-en-2-one is found in citronella oil, lemon-grass oil, and palmarosa oil. Studies on the essential oils of Lippia species have also identified this ketone. An analysis of Lippia dulcis essential oil detected 6-methyl-5-hepten-2-one, suggesting it may form from the thermal degradation of a sweeter compound known as hernandulcin (B18340) during the distillation process. It has also been listed as a component in the essential oils of specific chemotypes of Lippia alba. Furthermore, in marine ecosystems, this ketone is reported to be formed in algae through the oxidative cleavage of carotenoids.

The following table summarizes the documented botanical sources of the isomer 6-methylhept-5-en-2-one.

| Natural Source Category | Specific Source Example | Compound Identified |

| Plants (General) | Birch, Various Herbs | 6-methylhept-5-en-2-one |

| Fruits | Apples, Apricots, Nectarines | 6-methylhept-5-en-2-one |

| Essential Oils | Lippia dulcis, Lippia alba | 6-methyl-5-hepten-2-one |

| Algae | Marine Algae | 6-methyl-5-hepten-2-one |

Biosynthetic Pathways and Precursors in Natural Systems

The biosynthesis of unsaturated ketones like this compound in natural systems can occur through several metabolic routes, primarily involving fatty acids and other isoprenoid precursors. For its isomer, 6-methylhept-5-en-2-one, specific pathways have been proposed. One significant pathway is the oxidative cleavage of carotenoids, which are abundant pigments in plants and algae. This process breaks down larger carotenoid molecules into smaller volatile compounds, including various ketones.

Another identified precursor is hernandulcin, a sesquiterpenoid found in the plant Lippia dulcis. The thermal degradation of hernandulcin during processes like steam distillation for essential oil extraction can yield 6-methyl-5-hepten-2-one. In human systems, as mentioned previously, the breakdown of squalene, a triterpene, is a known pathway for the formation of 6-methylhept-5-en-2-one. More broadly, plants synthesize a vast array of natural products derived from fatty acids, which serve as foundational blocks for compounds including polyacetylenes, very-long-chain products, and various ketones. These general pathways highlight the diverse origins of ketone compounds in nature.

Computational Prediction of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) Analyses for Pharmacological Potential (e.g., anti-inflammatory, antineoplastic, antibacterial, antifungal)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. This approach is valuable for predicting the pharmacological potential of novel or untested molecules, thereby streamlining drug discovery. For ketones, numerous QSAR studies have been conducted to predict activities such as anti-inflammatory, antineoplastic, antibacterial, and antifungal effects.

These studies build mathematical models based on a set of known active compounds. Molecular descriptors, which quantify various aspects of a molecule's structure (e.g., electronic properties, size, shape, lipophilicity), are calculated and correlated with measured biological activity. For example, QSAR models have been successfully developed for curcumin (B1669340) analogues, which possess a ketone moiety, to predict their anti-inflammatory and antibacterial activities. Similarly, studies on chalcones and their derivatives, which feature an α,β-unsaturated ketone system, have used QSAR to elucidate the structural requirements for their antibacterial action. Research on S-alkylcysteine ketone derivatives has also employed QSAR to model and predict their antileukemic activity against cancer cell lines.

The table below presents examples of QSAR studies on ketone-containing compounds, illustrating the application of this predictive methodology.

| Compound Class | Predicted Activity | Key Findings from QSAR Models |

| Curcumin Analogues (Mono-ketone) | Anti-inflammatory | A good relationship was found between molecular descriptors and the inhibition of cyclooxygenase enzymes. |

| Curcumin Analogues | Antibacterial (S. aureus, B. subtilis) | The best predictive models were based on descriptors like atomic charges, HOMO energy, log P, and polarizability. |

| 2'-Hydroxy Chalcones | Antibacterial | The ability to act as bidentate chelating agents, involving the ketone and hydroxyl groups, was identified as a key determinant of activity. |

| S-Alkylcysteine Ketones | Antineoplastic (Antileukemic) | Properties such as ACD logD, surface tension, and the number of Lipinski's rule violations were found to be critical for activity and stability. |

Structure-Activity Relationship (SAR) Studies for Olfactory and Other Biological Effects

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure influences its biological effects, particularly its interaction with sensory receptors like those involved in olfaction. For aliphatic ketones, SAR studies have provided significant insights into how specific structural features determine odor perception and detection thresholds.

Research on a homologous series of aliphatic ketones in mice has revealed that both carbon chain length and the position of the carbonyl group significantly impact olfactory sensitivity. A key finding is that the relationship between carbon chain length and olfactory detection thresholds for 2-ketones is not linear but follows a U-shaped function, with the lowest detection threshold (highest sensitivity) observed for 2-octanone. This indicates that there is an optimal chain length for interaction with the relevant olfactory receptors. However, for ketones with a C7 backbone, the specific position of the carbonyl group did not show a significant correlation with detection thresholds, suggesting a more complex relationship.

Comparative studies between species, such as humans and non-human primates, have shown that while there are shared mechanisms in odor perception, some structure-activity relationships can be species-specific. For instance, both squirrel monkeys and humans demonstrate a negative correlation between the ability to discriminate between aliphatic ketones and their structural similarity, meaning it is harder to distinguish between ketones with very similar chain lengths. Such SAR studies are crucial for understanding the molecular basis of smell and for designing new fragrance compounds.

The following table summarizes key findings from SAR studies on the olfactory effects of aliphatic ketones.

| Structural Feature | Effect on Olfaction | Organism Studied |

| Carbon Chain Length (2-Ketones) | U-shaped correlation with detection thresholds; lowest threshold at 2-octanone. | Mouse |

| Position of Carbonyl Group (C7 ketones) | No significant correlation with detection thresholds. | Mouse |

| Structural Similarity (Chain Length) | Negative correlation with discrimination performance; more similar structures are harder to distinguish. | Human, Squirrel Monkey |

Environmental Occurrence, Distribution, and Transformation Pathways of 6 Methylhept 1 En 3 One

Environmental Compartmentalization and Fate Modeling

The environmental distribution of 6-methylhept-1-en-3-one is governed by its physicochemical properties, which influence its partitioning between air, water, soil, and sediment. While specific experimental data for this compound is limited, estimations based on its structural analogue, 6-methylhept-5-en-2-one, and predictive models provide valuable insights into its likely environmental behavior.

Distribution Dynamics across Air, Water, Soil, and Sediment Compartments

Predictive modeling, such as the Mackay Level I model, applied to the structurally similar compound 6-methylhept-5-en-2-one, suggests a primary distribution to the air and water compartments. For 6-methylhept-5-en-2-one, modeling indicates that approximately 69% partitions to air and 30% to water, with less than 1% distributing to soil and sediment. oecd.org Given the structural similarities, a comparable distribution pattern is anticipated for this compound.

The partitioning behavior is influenced by key physical-chemical properties. For instance, the isomer 6-methylhept-5-en-2-one has a measured vapor pressure of approximately 1 hPa at 18°C and a water solubility of 3.02 g/L at 25°C. oecd.org These values, along with a calculated Henry's Law Constant, support its tendency to be present in both the atmosphere and aqueous environments. oecd.org

A summary of the predicted environmental distribution for the related compound, 6-methylhept-5-en-2-one, is presented below:

| Environmental Compartment | Predicted Distribution (%) |

| Air | 69 |

| Water | 30 |

| Soil | 0.6 |

| Sediment | 0.6 |

| Suspended Sediment | 0.004 |

| Fish | 6.42E-06 |

| Aerosol | 5.17E-05 |

Data based on Mackay Level I modeling for 6-methylhept-5-en-2-one. oecd.org

Adsorption and Mobility Characteristics in Environmental Matrices

The mobility of this compound in the environment, particularly in soil and sediment, is largely determined by its adsorption characteristics. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for assessing this behavior.

For the analogous compound, 6-methylhept-5-en-2-one, estimated log Koc values are in the range of 1.57 to 2.04. oecd.org These low values suggest a very low potential for adsorption to soil, sediments, and suspended solids. oecd.org Consequently, if released to soil, this compound is expected to exhibit high mobility and may have the potential to leach into groundwater.

Degradation and Transformation Mechanisms in the Environment

The persistence of this compound in the environment is dictated by various degradation and transformation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation Studies (e.g., Aerobic Degradation Kinetics and Extent)

The table below summarizes the aerobic biodegradation of 6-methylhept-5-en-2-one in a representative study:

| Time (days) | % of Theoretical Oxygen Demand (ThOD) |

| 0 | 0 |

| 5 | ~20 |

| 14 | ~74 |

| 28 | 91 |

Data from a Manometric Respirometry Test (OECD 301F) on 6-methylhept-5-en-2-one. oecd.org

Given the structural similarity, it is plausible that this compound would also be susceptible to aerobic biodegradation.

Photodegradation Processes in the Atmosphere (e.g., Reaction with Hydroxyl Radicals and Ozone)

In the atmosphere, the primary degradation pathway for organic compounds like this compound is through reactions with photochemically produced hydroxyl (OH) radicals and ozone (O3).

For the related compound, 6-methylhept-5-en-2-one, the calculated atmospheric half-life for the reaction with OH radicals is approximately 4.2 hours. oecd.org The reaction with ozone is also a significant degradation pathway, with a calculated half-life of about 38.4 minutes. oecd.org These rapid degradation rates suggest that 6-methylhept-5-en-2-one, and likely this compound, would not persist for long periods in the atmosphere. oecd.org The gas-phase reaction of (E)-β-farnesene, a structurally related terpene, with OH radicals has been shown to produce 6-methylhept-5-en-2-one as a reaction product, highlighting the interconnectedness of atmospheric chemical cycles. researchgate.net

Hydrolysis Stability Based on Molecular Structure

Based on its molecular structure, which lacks functional groups that are readily hydrolyzable under typical environmental conditions, this compound is not expected to undergo significant hydrolysis. oecd.orgnih.gov The ester and amide functional groups, which are susceptible to hydrolysis, are absent in its structure. Therefore, hydrolysis is not considered a significant environmental fate process for this compound.

Natural and Anthropogenic Sources of Environmental Release

The environmental occurrence of the chemical compound this compound is not well-documented in scientific literature. Unlike its more commonly studied isomer, 6-methylhept-5-en-2-one, which is known to be emitted from various natural and anthropogenic sources, data on the environmental distribution of this compound is sparse. However, some research provides insight into its potential sources.

Scientific literature does not currently contain studies that have reported the detection of this compound in aqueous environmental samples such as drinking water or wastewater.

Information regarding the industrial production and specific product applications of this compound is limited. While the compound is available from chemical suppliers for research purposes, there is no readily available information on its large-scale production or release profiles from industrial processes.

The compound has been identified as a trace volatile component in freshly distilled alcoholic beverages. A study investigating the carbonyl and sulphur compounds in Calvados and Cognac detected the presence of this compound among other unsaturated aliphatic ketones. capes.gov.brresearchgate.net The formation of this compound in such products could be attributed to the fermentation and distillation processes, which can be considered anthropogenic.

Table 1: Detection of this compound in Distilled Spirits

| Product | Compound Detected | Reference |

| Freshly distilled Calvados | This compound | capes.gov.brresearchgate.net |

| Freshly distilled Cognac | This compound | capes.gov.brresearchgate.net |

Advanced Analytical Methodologies for the Detection and Characterization of 6 Methylhept 1 En 3 One

Chromatographic Separation Techniques and Hyphenated Systems

Chromatographic methods are essential for separating 6-methylhept-1-en-3-one from complex sample matrices, enabling its accurate identification and quantification. Hyphenated systems, which couple chromatography with mass spectrometry, provide a powerful tool for the analysis of this volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound. In this technique, the volatile components of a sample are separated in a gas chromatograph before being detected by a mass spectrometer. The separation is typically achieved on a capillary column with a non-polar or mid-polar stationary phase.

The identification of this compound is based on its retention time and its mass spectrum. The mass spectrum is generated by the ionization and fragmentation of the molecule, which produces a unique fingerprint. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (126.20 g/mol ).

Key fragmentation patterns for this compound would likely involve cleavage at the bonds adjacent to the carbonyl group, as well as rearrangements. The expected fragmentation is detailed in the table below.

| Fragment Ion (m/z) | Proposed Structure/Loss | Relative Abundance |

| 126 | [M]+ (Molecular Ion) | Low |

| 83 | [M - C3H7]+ | Moderate |

| 69 | [C4H5O]+ | High |

| 55 | [C4H7]+ | High |

| 43 | [C3H7]+ | Moderate to High |

| 41 | [C3H5]+ (Allyl Cation) | High |

This table is a representation of expected fragmentation patterns based on the structure of this compound.

High-Resolution Gas Chromatography (e.g., Two-Dimensional GC-MS) for Complex Sample Matrices

For highly complex samples where co-elution is a problem, comprehensive two-dimensional gas chromatography (GC×GC-MS) offers significantly enhanced separation power. gcms.cz This technique employs two columns of different selectivity connected by a modulator. The modulator traps small fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation.

This approach is particularly advantageous in flavor and fragrance analysis, where target compounds are often present in a complex mixture of isomers and other volatile compounds. perfumerflavorist.comresearchgate.net The use of a non-polar column in the first dimension and a polar column in the second dimension would effectively separate this compound from other components based on both boiling point and polarity, providing a higher degree of resolution and more confident identification.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling and Sample Preparation

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction of volatile and semi-volatile compounds from a sample matrix. nih.govmdpi.com A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.

The selection of the fiber coating is critical for the efficient extraction of this compound. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds. nih.gov Optimization of extraction parameters such as temperature and time is crucial for achieving high sensitivity and reproducibility.

| HS-SPME Parameter | Optimized Value |

| Fiber Coating | DVB/CAR/PDMS |

| Extraction Temperature | 60-70°C |

| Extraction Time | 30-60 minutes |

| Desorption Temperature | 250°C |

| Desorption Time | 2-4 minutes |

This table presents typical optimized parameters for the HS-SPME-GC-MS analysis of volatile ketones.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While GC-MS is ideal for the analysis of volatile this compound, liquid chromatography-mass spectrometry (LC-MS) is more suited for non-volatile compounds. To analyze this compound by LC-MS, it must first be converted into a non-volatile derivative. This is achieved through a chemical reaction that targets the carbonyl group.

Derivatization can improve the chromatographic properties of the analyte and enhance its ionization efficiency in the mass spectrometer. mdpi.comresearchgate.net A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone. researchgate.net This derivative can then be readily analyzed by reversed-phase LC-MS.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for structural confirmation and purity assessment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum can be used to confirm the structure of this compound.

The expected ¹H NMR signals for this compound are detailed in the table below. The presence of the α,β-unsaturated ketone system is indicated by the characteristic chemical shifts of the vinylic protons. orgchemboulder.com The purity of a sample can also be assessed by the absence of signals from impurities.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1a, H-1b | 5.8 - 6.4 | dd | 2H |

| H-2 | 6.1 - 6.8 | dd | 1H |

| H-4 | 2.4 - 2.6 | t | 2H |

| H-5 | 1.5 - 1.7 | m | 2H |

| H-6 | 1.6 - 1.8 | m | 1H |

| H-7, H-8 | 0.9 - 1.0 | d | 6H |

This table presents predicted ¹H NMR spectral data for this compound based on its structure and known chemical shift ranges.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. In the case of this compound, the key functional groups are the carbon-carbon double bond (C=C) of the vinyl group and the carbonyl group (C=O) of the ketone, which are in conjugation. This conjugation influences the position of their characteristic absorption bands in the infrared spectrum.

The FT-IR spectrum of an α,β-unsaturated ketone like this compound would be expected to exhibit several characteristic absorption bands. The C=O stretching vibration of the ketone is typically observed in the region of 1685-1666 cm⁻¹ orgchemboulder.comlibretexts.orglibretexts.org. This is a lower wavenumber compared to saturated aliphatic ketones (which appear around 1715 cm⁻¹) due to the delocalization of π-electrons between the carbonyl group and the adjacent double bond, which weakens the C=O bond orgchemboulder.comlibretexts.org.

The C=C stretching vibration of the alkene would be expected to appear around 1650-1600 cm⁻¹. Additionally, the vinylic =C-H bond will show a stretching absorption at approximately 3100-3000 cm⁻¹ pressbooks.pub. The presence of sp³ hybridized C-H bonds in the methyl and heptyl portions of the molecule will result in strong stretching absorptions in the 2960-2850 cm⁻¹ region pressbooks.pub.

Interactive Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1685-1666 | Strong |

| Alkene (C=C) | Stretch | 1650-1600 | Medium to Weak |

| Vinylic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 2960-2850 | Strong |

Mass Spectrometry and Ion Mobility Spectrometry for Structural Elucidation

Mass spectrometry (MS) and ion mobility spectrometry (IMS) are powerful analytical techniques that provide detailed information about the structure and conformation of molecules.

Identification based on Mass Spectral Fragmentation Patterns and Retention Indices

In mass spectrometry, particularly with electron ionization (EI), the this compound molecule will be ionized and fragmented, producing a unique mass spectrum. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (126.20 g/mol ).

The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. For this compound, characteristic fragmentation would likely involve cleavage alpha to the carbonyl group. This could result in the loss of a vinyl group (C₂H₃, 27 Da) or an isobutyl group (C₄H₉, 57 Da). The McLafferty rearrangement is another common fragmentation pathway for ketones with a sufficiently long alkyl chain, which could lead to the elimination of a neutral alkene molecule.

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like this compound. The retention index (RI) is a valuable parameter for the identification of compounds in GC. The Kovats retention index for this compound on a semi-standard non-polar column is reported to be 896 nih.gov. This index, in conjunction with the mass spectrum, provides a high degree of confidence in the identification of the compound.

Interactive Table: Predicted Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | [C₈H₁₄O]⁺ | 126 |

| [M-C₂H₃]⁺ | [C₆H₁₁O]⁺ | 99 |

| [M-C₄H₉]⁺ | [C₄H₅O]⁺ | 69 |

| [C₄H₉]⁺ | Isobutyl cation | 57 |

| [C₂H₃O]⁺ | Acylium ion | 43 |

Prediction and Measurement of Collision Cross Section (CCS) Values for Isomer Differentiation and Structural Analysis

Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IMS measurements, representing the effective area of the ion as it travels through a buffer gas. CCS values are highly specific to the three-dimensional structure of an ion and can be used to differentiate between isomers that may be indistinguishable by mass spectrometry alone.

For instance, the predicted CCS values for the isomeric compound 6-methylhept-1-yne (C₈H₁₄) have been calculated, demonstrating the feasibility of this approach for C8 hydrocarbons uni.lu. A similar prediction for this compound would provide a valuable analytical parameter for its identification in complex matrices. The ability of IMS to separate isomers is crucial in fields like metabolomics and flavor analysis, where subtle structural differences can have significant biological or sensory impacts.

Interactive Table: Predicted Collision Cross Section (CCS) Values for 6-methylhept-1-yne (as a reference)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 111.11683 | 122.8 |

| [M+Na]⁺ | 133.09877 | 131.7 |

| [M-H]⁻ | 109.10227 | 122.7 |

Data for 6-methylhept-1-yne from PubChemLite, calculated using CCSbase uni.lu.

Quantitative Analysis and Method Validation in Research Contexts

The accurate quantification of this compound in various research contexts, such as in food and flavor studies or environmental analysis, requires a fully validated analytical method. Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable and reproducible results.

A typical quantitative method for a volatile compound like this compound would involve headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). The validation of such a method would encompass the evaluation of several key parameters.

Linearity is assessed by analyzing a series of standard solutions at different concentrations to establish a calibration curve. The correlation coefficient (r²) of the calibration curve should be close to 1, indicating a linear relationship between concentration and instrument response.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy is evaluated by analyzing samples with known concentrations of the analyte (spiked samples) and comparing the measured values to the true values. The results are typically expressed as a percentage recovery.

Precision is determined by repeatedly analyzing the same sample to assess the degree of agreement among individual measurements. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (within-run precision) and intermediate precision (between-run precision).

Selectivity and Specificity ensure that the analytical method can accurately measure the analyte in the presence of other components in the sample matrix. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as extraction time, temperature, or GC oven ramp rate.

Interactive Table: Key Parameters for Method Validation

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Linearity (r²) | Correlation between concentration and response | > 0.99 |

| Accuracy (% Recovery) | Closeness of measured value to true value | 80-120% |

| Precision (% RSD) | Agreement among repeated measurements | < 15% |

| Limit of Detection (LOD) | Lowest detectable concentration | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration | Signal-to-noise ratio of 10:1 |

| Selectivity | Ability to differentiate analyte from interferences | No significant interfering peaks |

| Robustness | Unaffected by small method variations | Consistent results |

The validation of analytical methods for volatile ketones in complex matrices like food has been successfully demonstrated, providing a framework for the development of a robust quantitative method for this compound in specific research applications nih.govoup.commdpi.comgcms.cznih.gov.

Research Applications and Strategic Importance of 6 Methylhept 1 En 3 One in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

As an α,β-unsaturated ketone, 6-methylhept-1-en-3-one is characterized by a conjugated system that includes a carbon-carbon double bond and a carbonyl group. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, primarily due to its susceptibility to both nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon. This dual reactivity allows for the formation of a wide array of more complex molecules.

The reactivity of α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond-forming reactions. One of the most significant reactions involving this class of compounds is the Michael addition, where a nucleophile adds to the β-carbon of the conjugated system. This reaction is a powerful tool for the construction of larger molecules from smaller, simpler precursors. In the context of this compound, this reactivity opens avenues for its use as a building block in the synthesis of a variety of organic structures.

While the isomer 6-methylhept-5-en-2-one is a well-established precursor in the industrial synthesis of important fine chemicals such as vitamin A, vitamin E, and a range of aroma compounds, the specific use of this compound in these large-scale synthetic pathways is not prominently documented in the available scientific literature. However, the inherent reactivity of its α,β-unsaturated ketone moiety suggests its potential as a precursor for certain specialty aroma chemicals. The introduction of the vinyl ketone group can impart unique sensory properties, and its subsequent chemical modification could lead to novel fragrance and flavor ingredients. The general class of α,β-unsaturated ketones is recognized for its utility in the preparation of artificial flavors and as flavor additives in various consumer products.

The synthesis of complex molecules often relies on the strategic use of versatile building blocks. The functional group array in this compound allows for a variety of chemical transformations, making it a plausible, albeit less common, starting material for the synthesis of intricate organic molecules.

Contributions to Medicinal Chemistry Research and Drug Discovery

The α,β-unsaturated ketone structural motif is present in numerous biologically active natural products and synthetic compounds with therapeutic properties. This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity can be harnessed for the design of targeted covalent inhibitors, a strategy that has gained significant traction in drug discovery.

Currently, there is a lack of specific research in the public domain detailing the investigation of this compound as a direct precursor for existing pharmaceutical agents. However, the principles of medicinal chemistry suggest that its structure could serve as a scaffold for the development of new chemical entities. The α,β-unsaturated ketone functionality provides a reactive handle for the introduction of various pharmacophores and for the modification of pharmacokinetic properties. The synthesis of γ-keto sulfones from α,β-unsaturated ketones, for instance, yields building blocks that are valuable in pharmaceutical chemistry.

The development of novel therapeutic agents often involves the exploration of new chemical space. While there are no specific reports on the therapeutic properties of compounds directly derived from this compound, the broader class of α,β-unsaturated ketones has been investigated for a range of biological activities, including anticancer and antioxidant effects. The potential for this compound to serve as a starting point for the synthesis of new compounds with therapeutic potential remains an area open to future research. The tunable reactivity of the α,β-unsaturated carbonyl functionality allows for the fine-tuning of biological activity.

Advanced Research in Aroma Chemistry and Flavor Science

Aliphatic ketones are known to be significant contributors to the aroma profiles of many natural products. Their sensory properties are influenced by factors such as carbon chain length and the position of the carbonyl group. Vinyl ketones, a subclass of α,β-unsaturated ketones, are recognized for their potent and often pungent odors.

The study of structure-activity relationships in olfaction indicates that even subtle changes in molecular structure can lead to significant differences in perceived odor. Therefore, this compound would be expected to have a unique aroma profile that could be of interest in the creation of novel flavor and fragrance compositions. Further sensory analysis of the pure compound would be necessary to fully characterize its aroma and taste attributes and to determine its potential for use in the food and beverage industry. The use of α,β-unsaturated ketones as aroma chemicals for imparting specific odor notes is a known practice in the fragrance industry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| CAS Number | 42809-49-4 |

| IUPAC Name | This compound |

| SMILES | CC(C)CCC(=O)C=C |

| InChI | InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 |

| Source: PubChem CID 20384912 |

Table 2: Related Isomers and their Applications

| Compound Name | CAS Number | Key Applications |

| 6-Methylhept-5-en-2-one | 110-93-0 | Precursor for vitamins A and E, and various aroma chemicals. |

| 6-Methyl-3,5-heptadien-2-one | 1604-28-0 | Flavor and fragrance agent with a spicy, green aroma. |

| 6-Methylheptan-2-one (B42224) | 928-68-7 | Intermediate for perfumes and pharmaceuticals. |

Use as an Analytical Marker for Authenticity and Adulteration Studies

The identification of unique volatile organic compounds (VOCs) is a cornerstone of authenticity and adulteration studies, particularly in the food and beverage industry. While this compound is not widely cited as a primary analytical marker, its structural isomer, 6-methylhept-5-en-2-one, has been identified in analyses of distilled spirits.

In a study of freshly distilled Calvados and Cognac, forty-eight different aldehydes and ketones were identified, including a range of saturated and unsaturated aliphatic ketones. Among these was 6-methylhept-5-en-2-one researchgate.net. The presence of such compounds can contribute to the unique aromatic profile of these beverages and potentially serve as indicators of their origin or production methods.

The analytical techniques employed in such studies typically involve gas chromatography coupled with mass spectrometry (GC-MS) to separate and identify the volatile components. The retention indices and mass spectra of these compounds are used to create a chemical fingerprint of the product. Although direct evidence is limited, the presence of its isomer in these complex matrices suggests that this compound could also be a component of the volatile fraction of certain natural products. Further research would be needed to establish its utility as a definitive marker for authenticity or adulteration.

Table 1: Related Ketones Identified in Volatile Analysis of Spirits

| Compound Name | Spirit(s) Identified In | Potential Significance |

| 6-methylhept-5-en-2-one | Calvados, Cognac | Contributor to aromatic profile, potential marker of origin |

| oct-1-en-3-one | Calvados, Cognac | Contributor to aromatic profile |

| β-damascenone | Calvados, Cognac | Known fragrance and flavor compound |

Development of Specialty Chemicals and Materials

The vinyl group in this compound makes it a potentially valuable monomer for the synthesis of specialty polymers. The broader class of vinyl ketones has been the subject of significant research in polymer chemistry, particularly in the development of well-defined and functional polymers through controlled radical polymerization techniques.

Research has demonstrated the successful polymerization of various vinyl ketone monomers, such as methyl, ethyl, and phenyl vinyl ketones, using photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization rsc.org. This method allows for the synthesis of poly(vinyl ketones) with predictable molecular weights and low polydispersities, even on a multi-gram scale rsc.org. The key features of these polymerization techniques are summarized below:

Controlled Polymerization: Techniques like RAFT allow for the synthesis of polymers with well-defined architectures, including block copolymers acs.org.

Functional Materials: The ketone group within the polymer backbone imparts unique properties. For instance, poly(vinyl ketones) are known to be photodegradable upon exposure to ultraviolet (UV) radiation, making them useful for applications such as photoresists or degradable plastics nih.govrsc.org.

Versatility: The synthesis of novel diblock copolymers has been achieved by chain extension from poly(vinyl ketone) macro-chain transfer agents, opening the door to a wide range of new materials rsc.org.

While research has not specifically focused on this compound, its structure is amenable to these polymerization methods. The isobutyl group on the alkyl chain would influence the physical properties of the resulting polymer, potentially leading to materials with tailored thermal and mechanical characteristics.

Table 2: Polymerization Methods for Vinyl Ketones

| Polymerization Technique | Key Features | Potential Applications of Resulting Polymers |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Controlled molecular weight and low polydispersity; ability to create block copolymers. | Photodegradable materials, nanostructured films, specialty coatings. |

| Photoinduced Electron Transfer (PET-RAFT) | Use of visible light as a stimulus; can be performed in the presence of air. | Scalable synthesis of well-defined polymers. |

Methodological Research for Large-Scale and GMP-Compliant Synthesis in Academic Contexts

One common approach involves the aldol (B89426) condensation of an aldehyde with a ketone. A patented process describes a method for the synthesis of α,β-unsaturated ketones by reacting an aldehyde with a ketone in the presence of an amine-reagent like pyrrolidine, followed by the addition of trifluoroacetic acid at low temperatures google.com. This method is presented as being suitable for implementation on an industrial scale google.com.

Another strategy involves the tandem hydration and condensation of alkynes with aldehydes. Research has shown that Hβ zeolite can effectively catalyze this reaction under solvent-free conditions, offering a more environmentally friendly approach to the synthesis of α,β-unsaturated ketones rsc.org.

The adaptation of such methods to the synthesis of this compound would likely involve the reaction of isovaleraldehyde (B47997) with vinylmagnesium bromide or a related vinyl-anion equivalent, or the condensation of a suitable vinyl ketone with isobutyraldehyde. For GMP compliance in an academic setting, considerations would include:

Purity of starting materials and reagents.

Detailed documentation of the synthetic procedure.

Robust purification methods to ensure high product purity.

Traceability of all materials used.

Further academic research would be necessary to optimize a specific synthetic route for this compound that is both scalable and adheres to the principles of GMP.

Table 3: General Synthetic Approaches for α,β-Unsaturated Ketones

| Synthetic Method | Reactants | Catalyst/Reagents | Key Advantages |

| Aldol Condensation | Aldehyde, Ketone | Amine (e.g., pyrrolidine), Acid (e.g., trifluoroacetic acid) | Suitable for industrial scale. |

| Tandem Hydration/Condensation | Alkyne, Aldehyde | Hβ zeolite | Solvent-free, environmentally friendly. |

Q & A

Q. Methodological Answer :

- Synthesis : The compound is typically synthesized via aldol condensation of methyl vinyl ketone with isoamyl aldehyde under basic conditions (e.g., NaOH/ethanol). Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

- Purification : Distillation under reduced pressure (40–50°C, 0.1 mmHg) followed by recrystallization from hexane/ethyl acetate mixtures (3:1 v/v) yields >95% purity. Confirm purity via gas chromatography–mass spectrometry (GC-MS) with a DB-5 column .

- Critical Parameters : Control reaction temperature (<25°C) to minimize side-product formation (e.g., diastereomeric aldol adducts) .

Basic: How should researchers characterize this compound’s structural identity and purity?

Q. Methodological Answer :

- Spectroscopic Techniques :

- IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and alkene (C=C) absorption at ~1640 cm⁻¹ .

- NMR : ¹H NMR should exhibit a singlet for the methyl group (δ 1.05 ppm, 3H), a triplet for the α,β-unsaturated ketone protons (δ 6.2–6.4 ppm), and characteristic splitting patterns for the heptene backbone .

- GC-MS : Base peak at m/z 126 (molecular ion [M⁺]) and fragments at m/z 83 (loss of COCH₃) .

- Purity Validation : Use HPLC with a C18 column (acetonitrile/water 70:30, 1 mL/min) to quantify impurities (<2%) .

Advanced: How can contradictory spectroscopic data for this compound in literature be resolved?

Q. Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., 2D NMR for stereochemical assignments, X-ray crystallography for absolute configuration) .

- Error Analysis : Quantify instrumental uncertainties (e.g., ±0.5 ppm for ¹H NMR shifts) and environmental factors (e.g., solvent polarity effects on UV-Vis λmax) .

- Meta-Analysis : Conduct a systematic review of literature (e.g., using PRISMA guidelines) to identify confounding variables (e.g., solvent choice, temperature) and statistically aggregate data .

Advanced: What experimental designs are optimal for studying this compound’s reactivity under ambient vs. controlled conditions?

Q. Methodological Answer :

- Ambient Studies : Use environmental chambers to simulate real-world conditions (e.g., 25°C, 60% humidity). Monitor degradation via headspace GC-MS for volatile byproducts (e.g., oxidation products like 6-methylheptan-3-one) .

- Controlled Reactivity : Employ Schlenk-line techniques under inert atmospheres (N₂/Ar) to isolate reaction pathways. Track kinetics via in-situ FTIR or Raman spectroscopy .

- Statistical Design : Apply factorial DOE (Design of Experiments) to evaluate interactions between temperature, catalyst load, and solvent polarity .

Advanced: How can computational modeling complement experimental data for this compound’s reaction mechanisms?

Q. Methodological Answer :

- Quantum Calculations : Use DFT (e.g., B3LYP/6-311++G**) to predict transition states and activation energies for aldol condensation or oxidation pathways. Validate with experimental kinetic data .

- MD Simulations : Model solvent effects (e.g., ethanol vs. DMF) on reaction rates using GROMACS or AMBER. Compare with empirical Arrhenius plots .

- Data Integration : Overlay computed IR/NMR spectra with experimental results (e.g., GaussView for spectral simulation) to resolve ambiguities in structural assignments .

Basic: What are the best practices for ensuring reproducibility in this compound synthesis?

Q. Methodological Answer :

- Protocol Standardization : Document all parameters (e.g., stirring speed, solvent batch, humidity levels) in Supplemental Information .

- Reagent Sourcing : Use certified reference materials (CRMs) for starting reagents. Batch-test solvents for peroxide contamination via iodide-starch test strips .

- Interlab Validation : Collaborate with independent labs to replicate results using shared protocols. Report deviations using the STAR Methods framework .

Advanced: How to analyze the environmental fate of this compound using microspectroscopic techniques?

Q. Methodological Answer :

- Surface Adsorption Studies : Apply AFM-IR (atomic force microscopy-infrared spectroscopy) to quantify adsorption on silica or cellulose surfaces (modeling indoor/outdoor particulates) .

- Degradation Pathways : Use LC-QTOF-MS to identify photolytic byproducts under UV irradiation (λ = 254 nm). Compare with EPA EPI Suite predictions for environmental persistence .

- Data Reporting : Include raw spectra, calibration curves, and statistical confidence intervals (95% CI) in open-access repositories (e.g., Zenodo) .

Advanced: What statistical methods resolve batch-to-batch variability in this compound’s physicochemical properties?

Q. Methodological Answer :

- Multivariate Analysis : Perform PCA (Principal Component Analysis) on GC-MS, NMR, and HPLC datasets to identify outlier batches .

- Control Charts : Implement Shewhart charts for key parameters (e.g., boiling point, refractive index) to monitor process stability .

- Bayesian Inference : Model batch variability using Markov Chain Monte Carlo (MCMC) to estimate confidence in purity thresholds (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.